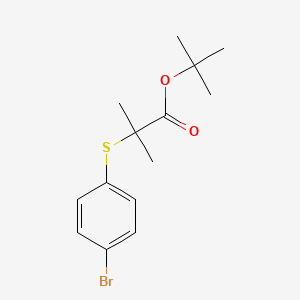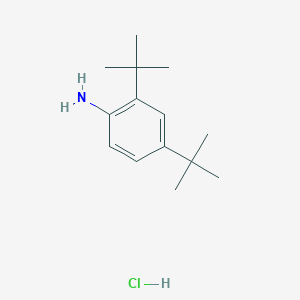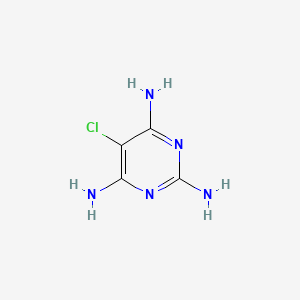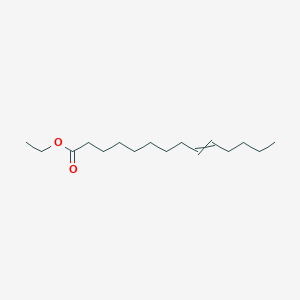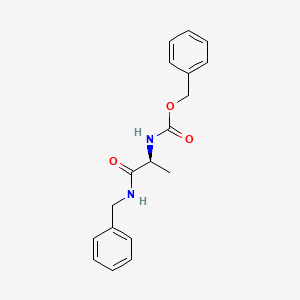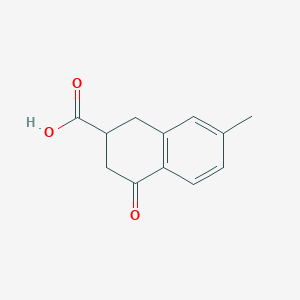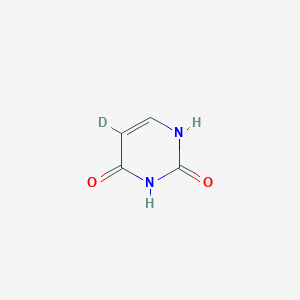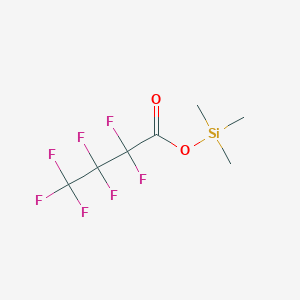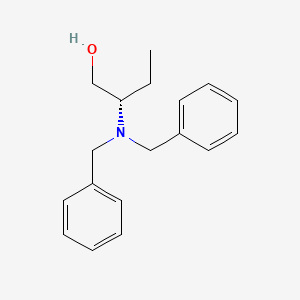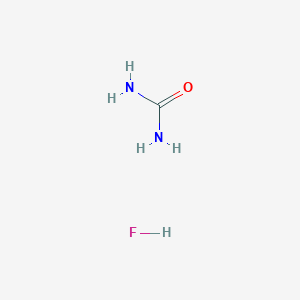
Urea hydrofluoride
描述
Urea hydrofluoride is a chemical compound formed by the combination of urea and hydrofluoric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its ability to act as a reagent in organic synthesis and its role in industrial processes.
作用机制
Target of Action
Urea hydrofluoride, also known as “Urea, monohydrofluoride (8CI,9CI)” or “Hydrogen fluoride-urea (65-75% HF)”, primarily targets hydrophobic groups . It acts like a surfactant, capable of forming hydrogen bonds with the solvent .
Mode of Action
The compound’s mode of action is direct, through its preferential binding to the polymer or plates . This interaction results in a weakening of hydrophobic interactions between the polymer groups . The preferential binding and the consequent weakened hydrophobic interactions are driven by enthalpy and are related to the difference in the strength of the attractive dispersion interactions of urea and water with the polymer chain or plate .
Biochemical Pathways
This compound affects the urea cycle , which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . It is also the source for endogenous arginine, ornithine, and citrulline production . The process mainly takes place in the liver, partly in the mitochondria, and partly in the cytoplasm of the hepatocytes .
Pharmacokinetics
Studies on similar compounds like hydroxyurea suggest that there is substantial interpatient variability observed, plus a novel oral absorption phenotype (rapid or slow) that influences serum hydroxyurea levels and total hydroxyurea exposure .
Result of Action
The result of this compound’s action is the unfolding of a chain of purely hydrophobic groups which otherwise adopts a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups . These findings suggest that, in denaturing proteins, urea (and perhaps other denaturants) forms stronger attractive dispersion interactions with the protein side chains and backbone than does water and, therefore, is able to dissolve the core hydrophobic region .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .
准备方法
Synthetic Routes and Reaction Conditions: Urea hydrofluoride can be synthesized through the direct reaction of urea with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
CO(NH2)2+2HF→CO(NH2)2⋅2HF
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process requires specialized equipment to manage the reaction safely and to contain the resulting compound. The production is typically carried out in a controlled environment to prevent any hazardous incidents.
化学反应分析
Types of Reactions: Urea hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion acts as a nucleophile.
Hydrolysis: In the presence of water, this compound can hydrolyze to form urea and hydrofluoric acid.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include water, alcohols, and other nucleophiles.
Conditions: Reactions involving this compound are typically carried out under controlled temperatures and pressures to ensure safety and efficiency.
Major Products:
Hydrolysis Products: Urea and hydrofluoric acid.
Substitution Products: Depending on the nucleophile, various substituted urea derivatives can be formed.
科学研究应用
Urea hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: this compound can be used in biochemical studies to investigate protein denaturation and enzyme activity.
Industry: this compound is used in the production of fluorinated polymers and other industrial chemicals.
相似化合物的比较
Hydrofluoric Acid: Like urea hydrofluoride, hydrofluoric acid is a source of fluoride ions but is more corrosive and hazardous.
Thiourea: Thiourea is structurally similar to urea but contains sulfur instead of oxygen. It has different chemical properties and applications.
Urea: Urea itself is a simpler compound without the added reactivity of the fluoride ion.
Uniqueness: this compound is unique due to its combination of urea and hydrofluoric acid, which imparts both the reactivity of the fluoride ion and the stabilizing properties of urea. This makes it a valuable reagent in various chemical and industrial processes.
属性
IUPAC Name |
urea;hydrofluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDRVJXDQOONPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N.F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.062 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



